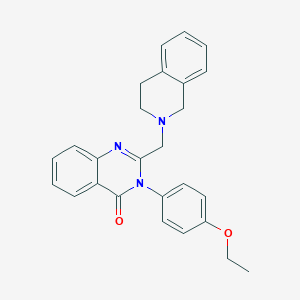![molecular formula C21H22Cl2N2O3 B289295 N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B289295.png)
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various neurological disorders.
作用機序
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a small molecule inhibitor that targets specific enzymes or receptors involved in the pathophysiology of various neurological disorders. The exact mechanism of action of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide depends on the specific target it is designed to inhibit. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of beta-secretase, which reduces the production of amyloid-beta peptides. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of dopamine receptors, which enhances the release of dopamine and improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of glutamate receptors, which improves cognitive function.
Biochemical and Physiological Effects:
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical models. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide reduces the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide enhances the release of dopamine, which improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide improves cognitive function by modulating the activity of glutamate receptors.
実験室実験の利点と制限
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and brain penetration. Another potential direction is the identification of new targets for N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide as a therapeutic agent for clinical use requires further preclinical and clinical studies to evaluate its safety and efficacy.
In conclusion, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a novel small molecule inhibitor that has shown promising results for the treatment of various neurological disorders. Its mechanism of action involves targeting specific enzymes or receptors involved in the pathophysiology of these disorders. Further research is needed to optimize its pharmacokinetic properties, identify new targets, and evaluate its safety and efficacy for clinical use.
合成法
The synthesis of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to yield the final product. The purity of the compound is ensured by column chromatography and recrystallization.
科学的研究の応用
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of cognitive function.
特性
分子式 |
C21H22Cl2N2O3 |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
N-[2,4-dichloro-6-(4-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-13-7-9-25(10-8-13)21(27)17-11-15(22)12-18(23)19(17)24-20(26)14-3-5-16(28-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3,(H,24,26) |
InChIキー |
WLUWWCKKHGUFHY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2NC(=O)C3=CC=C(C=C3)OC)Cl)Cl |
正規SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)